N-(4-chlorobenzyl)-6-methyl-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide
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Overview
Description
N-(4-chlorobenzyl)-6-methyl-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse pharmacological activities, including antibacterial, diuretic, and hypoglycemic properties . This compound, with its unique structural features, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chlorobenzyl)-6-methyl-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide typically involves multi-step organic reactions. One common approach is the Ullmann-type coupling reaction, where nucleophilic substitution of a halogenated precursor with an azido complex intermediate is followed by cyclization and sulfonation . The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or toluene.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for efficient production.
Types of Reactions:
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophilic substitution reactions are common, especially involving the sulfonamide group.
Common Reagents and Conditions:
Oxidation: NBS, potassium permanganate, and other oxidizing agents.
Reduction: Hydrogen gas with Pd/C catalyst.
Substitution: Sodium azide, alkyl halides, and other nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation at the benzylic position can yield benzoic acid derivatives, while nucleophilic substitution can introduce various functional groups into the molecule .
Scientific Research Applications
N-(4-chlorobenzyl)-6-methyl-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential antibacterial and antifungal properties due to its sulfonamide moiety.
Medicine: Explored for its potential therapeutic effects in treating bacterial infections and other diseases.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-(4-chlorobenzyl)-6-methyl-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide involves inhibition of bacterial enzyme dihydropteroate synthetase. This enzyme is crucial for the synthesis of folic acid in bacteria. By inhibiting this enzyme, the compound prevents the formation of folic acid, thereby inhibiting bacterial DNA synthesis and cell division . This mechanism is similar to that of other sulfonamide drugs.
Comparison with Similar Compounds
Sulfamethazine: Another sulfonamide with antibacterial properties.
Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.
Pyrazinamide: An anti-tubercular agent with a different mechanism of action but similar structural features.
Uniqueness: N-(4-chlorobenzyl)-6-methyl-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to inhibit dihydropteroate synthetase makes it a valuable compound in antibacterial research .
Properties
Molecular Formula |
C19H17ClN2O3S |
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Molecular Weight |
388.9 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-9-methyl-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraene-6-sulfonamide |
InChI |
InChI=1S/C19H17ClN2O3S/c1-12-8-18(23)22-7-6-14-9-16(10-17(12)19(14)22)26(24,25)21-11-13-2-4-15(20)5-3-13/h2-5,8-10,21H,6-7,11H2,1H3 |
InChI Key |
DWJDWHLOQHSUJF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N2CCC3=C2C1=CC(=C3)S(=O)(=O)NCC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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